molecular formula C4H7ClO2<br>ClCH2CO2C2H5<br>C4H7ClO2 B140656 Ethyl chloroacetate CAS No. 105-39-5

Ethyl chloroacetate

Cat. No.: B140656
CAS No.: 105-39-5
M. Wt: 122.55 g/mol
InChI Key: VEUUMBGHMNQHGO-UHFFFAOYSA-N
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Description

Ethyl chloroacetate is an organic compound with the chemical formula ClCH₂CO₂C₂H₅. It is a colorless liquid with a pungent odor and is primarily used in the chemical industry. This compound serves as a solvent for organic synthesis and as an intermediate in the production of various pesticides, such as sodium fluoroacetate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl chloroacetate can be synthesized through the esterification of chloroacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions for several hours. The product is then purified through distillation .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting chloroacetic acid with ethanol in the presence of a catalyst. The reaction mixture is heated, and the resulting this compound is distilled off. The process involves careful control of temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl chloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Ethyl bromoacetate
  • Ethyl iodoacetate
  • Ethyl acetoacetate
  • Chloroacetic acid

Comparison:

This compound stands out due to its specific reactivity as an alkylating agent and its use in the synthesis of a wide range of organic compounds.

Properties

IUPAC Name

ethyl 2-chloroacetate
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InChI

InChI=1S/C4H7ClO2/c1-2-7-4(6)3-5/h2-3H2,1H3
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InChI Key

VEUUMBGHMNQHGO-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CCl
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Molecular Formula

C4H7ClO2, Array
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DSSTOX Substance ID

DTXSID4026715
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Molecular Weight

122.55 g/mol
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Physical Description

Ethyl chloroacetate appears as a clear colorless liquid with a pungent odor. Flash point 100 °F. Denser than water and insoluble in water. Vapors heavier than air., Liquid, Clear liquid with fruity odor; [Hawley], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Record name Acetic acid, 2-chloro-, ethyl ester
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Boiling Point

289 °F at 760 mmHg (USCG, 1999), 144-146 °C, 144.2 °C
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Flash Point

100 °F (USCG, 1999), 53 °C, 147 °F (64 °C) (OPEN CUP), 53 °C c.c.
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Solubility

Insol in water; miscible with alc, ether, Sol in benzene, Insoluble in water, miscible in ethanol, acetone and ethyl ether, Miscible in oxygenated solvents, Solubility in water, g/100ml at 20 °C: 1.23
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Density

1.15 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1498 @ 20 °C/4 °C, 1.15 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01
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Vapor Density

4.23-4.46, Relative vapor density (air = 1): 4.2
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Vapor Pressure

4.87 [mmHg], Vapor pressure: 10 mm Hg @ 37.5 °C, 4.87 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 450
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Color/Form

Water-white mobile liq, Liquid

CAS No.

105-39-5
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Melting Point

-15 °F (USCG, 1999), -26 °C
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Synthesis routes and methods I

Procedure details

In a pressure vessel of a capacity of 7.5 liters, equipped with a pH measuring system, 20 g of Co2 (CO)8, 10 g of NaCl as conducting salt, and 2.5 liters of ethanol denatured with toluene are combined. The apparatus is scavenged three times with carbon monoxide, and then a CO pressure of 7.5 atmospheres gauge is established. While the vessel is heated at 55° C., a solution of 20.5% sodium ethylate in ethanol is pumped in from a reservoir by means of a proportioning pump such that a pH of 7 to 8 is reached, the liquid and gas phases being thoroughly mixed by means of a circulating pump. After the reaction temperature is reached, 490 g (4 moles) Of chloroacetic acid ethyl ester is proportioned into the vessel at a constant CO pressure of 8.0 at. gauge over a period of 15 minutes, and a 20.6% solution of sodium ethylate is added through a second inlet so as to maintain a pH of approximately 7.0. Over a period of 6 hours, 1.12 kg (3.4 moles) of 20.6% sodium ethylate is pumped in. Then the vessel is cooled, the pressure is relieved, and the vessel is purged with nitrogen. The reaction solution is separated from the sodium chloride on a suction filter and distilled. 517 g of malonic acid diethyl ester is obtained (95% yield), plus 2.5 g of acetic acid ethyl ester (approx. 1% yield) and 5 g of high-boiling compounds plus 73 g of chloroacetic acid ethyl ester.
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2.5 L
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490 g
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Synthesis routes and methods II

Procedure details

As described in Example 1, but with 160 g of an 8.85% solution of Co2 (CO)8 in ethanol, 2.7 moles out of 4 moles of chloroacetic acid ethyl ester are reacted at 7.5 at. CO and 55° C. in 51/4 hours. 400 g of malonic acid diethyl ester is obtained (93% yield) and 3.5 g of acetic acid ethyl ester plus 160 g of chloroacetic acid ethyl ester.
Quantity
3.5 g
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Synthesis routes and methods III

Procedure details

As in Example 1, but in a pressure vessel with a capacity of 18 liters equipped with a pH measuring system, 3.06 kg (25 moles) of chloroacetic acid ethyl ester, 1 liter of ethanol and 125 g of Co2 (CO)8 are combined at 5 at. CO. At a reaction temperature of 55° C., 7.03 kg of 21.9% sodium ethylate (22.6 moles) is pumped in over a period of 51/2 hours, at a pH of 7.0. 3.43 kg of malonic acid diethyl ester is obtained (yield 95%) plus 290 g of chloroacetic acid ethyl ester.
Quantity
3.06 kg
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

As in Example 1, but at 7.5 at. CO and a pH of 6.0, 490 g (4 moles) of chloroacetic acid ethyl ester is reacted with 1.38 kg of 15.8% sodium ethylate (3.2 moles) in ethanol, for 6 hours. Processing the reaction mixture yields 490 g of malonic acid diethyl ester (95% yield), 4.4 g of acetic acid ethyl ester (1.6% yield), 5.9 g of residue, and 98 g of chloroacetic acid ethyl ester.
Quantity
490 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl chloroacetate
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Ethyl chloroacetate
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Ethyl chloroacetate
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Ethyl chloroacetate
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Ethyl chloroacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.